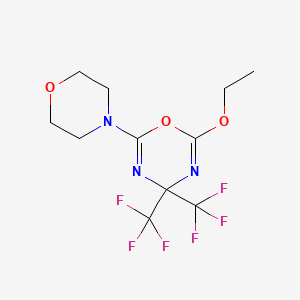
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Overview
Description
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine is a synthetic organic compound that belongs to the class of oxadiazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine typically involves the reaction of ethoxy-substituted precursors with morpholine and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the oxadiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazine derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The ethoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional functional groups, while substitution reactions can introduce new substituents to the oxadiazine ring.
Scientific Research Applications
2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine: Lacks the morpholino group, which may affect its reactivity and applications.
6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine:
Uniqueness
The presence of both ethoxy and morpholino groups in 2-ethoxy-6-morpholino-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine makes it unique compared to similar compounds. These functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F6N3O3/c1-2-22-8-19-9(10(12,13)14,11(15,16)17)18-7(23-8)20-3-5-21-6-4-20/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIUZXHKYNDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(N=C(O1)N2CCOCC2)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327627 | |
| Record name | 2-Ethoxy-6-morpholino-4,4-di(trifluoromethyl)-4h-1,3,5-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-19-7 | |
| Record name | 2-Ethoxy-6-morpholino-4,4-di(trifluoromethyl)-4h-1,3,5-oxadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-ethyl-1-piperazinyl)-3-(3-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3830154.png)




![ethyl [1-(3-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-1H-1,2,4-triazol-1-yl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830176.png)
![ethyl [1-[(5-chloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830177.png)
![ethyl [2,2,2-trifluoro-1-[(3-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830179.png)
![ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B3830187.png)
![N-[2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B3830192.png)
![butyl [2,2,2-trifluoro-1-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830201.png)
![ethyl [2,2,2-trifluoro-1-[(4-hydroxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3830218.png)
